molecular formula C18H22F3N3OS B2886412 3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939893-68-2

3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2886412
CAS RN: 939893-68-2
M. Wt: 385.45
InChI Key: PHINMBXNXHGNBE-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C18H22F3N3OS and its molecular weight is 385.45. The purity is usually 95%.
BenchChem offers high-quality 3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has shown the synthesis of fused quinoline heterocycles, including the preparation of novel perianellated tetracyclic heteroaromatics through reactions involving amino-thieno[3,2-c]quinolines. These compounds exhibit potential for further functionalization and exploration of their biological activities (Mekheimer et al., 2005).
  • Another study highlighted the utility of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, facilitating the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the versatility of quinoline derivatives in synthetic chemistry (Madhu et al., 2022).

Novel Derivatives and Their Potential

  • A notable effort in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, derived from quinoline compounds, demonstrated their potential as antimicrobial agents, suggesting the broad applicability of such derivatives in developing new therapeutics (Holla et al., 2006).
  • The development of quinoline carboxamides as selective inhibitors for specific kinases further underscores the potential of quinoline derivatives in drug discovery, especially for targeting specific molecular pathways in disease contexts (Degorce et al., 2016).

properties

IUPAC Name

3-amino-6-ethyl-N-propan-2-yl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3OS/c1-4-9-5-6-11-10(7-9)13(18(19,20)21)12-14(22)15(26-17(12)24-11)16(25)23-8(2)3/h8-9H,4-7,22H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHINMBXNXHGNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC(C)C)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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